![molecular formula C9H12ClN3O B1324622 2-[(3-Chlorophenyl)amino]propanohydrazide CAS No. 1397005-54-7](/img/structure/B1324622.png)
2-[(3-Chlorophenyl)amino]propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-Chlorophenyl)amino]propanohydrazide, also known as 2-Chloro-N-(3-chlorophenyl)propanamide, is a synthetic organic compound used in scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. This compound is widely used in the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that derivatives of chlorophenyl compounds, such as "2-[(3-Chlorophenyl)amino]propanohydrazide," possess antimicrobial properties. For instance, the synthesis of formazans from a Mannich base related to chlorophenyl compounds has shown moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Additionally, novel heterocyclic compounds derived from related structures have been synthesized and found to possess good antimicrobial activities against various microorganisms (Demirbaş et al., 2010).
Enzyme Inhibition for Therapeutic Applications
The synthesis of novel heterocyclic compounds from chlorophenyl derivatives has been explored for enzyme inhibition, particularly targeting enzymes like lipase and α-glucosidase. Such compounds have shown promising anti-lipase and anti-α-glucosidase activities, suggesting potential therapeutic applications in treating diseases like diabetes and obesity (Bekircan et al., 2015). Furthermore, thiourea and pyrazoline derivatives based on chlorophenyl compounds have been investigated for their cholinesterase inhibitory activity, offering potential in Alzheimer's disease treatment (Mumtaz et al., 2019).
Anticancer Activities
Metal complexes derived from chlorophenyl hydrazides have been synthesized and evaluated for their anticancer activities. These complexes showed significant inhibitory actions on human colorectal carcinoma cells, indicating their potential as chemotherapeutic agents (Aboelmagd et al., 2021).
Material Science Applications
In material science, chlorophenyl derivatives have been utilized in the synthesis of polymers for environmental applications. For instance, an amino-functionalized polymer was synthesized for headspace solid-phase microextraction of phenol and chlorophenols from environmental samples, showcasing the versatility of chlorophenyl compounds in analytical chemistry and environmental monitoring (Bagheri et al., 2008).
properties
IUPAC Name |
2-(3-chloroanilino)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(9(14)13-11)12-8-4-2-3-7(10)5-8/h2-6,12H,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNPFZUIQLVUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)amino]propanohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

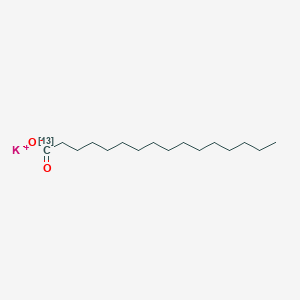
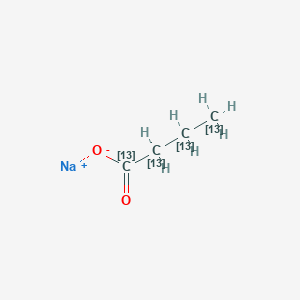
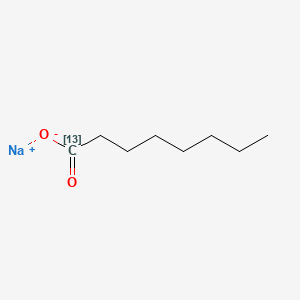
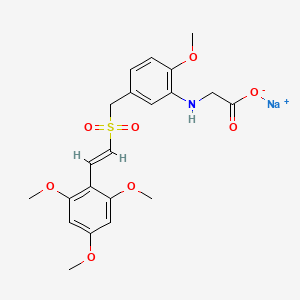
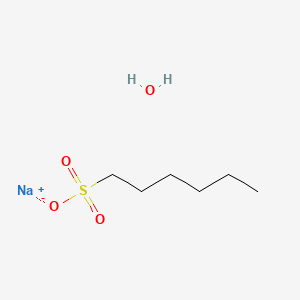

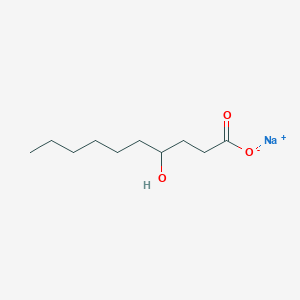
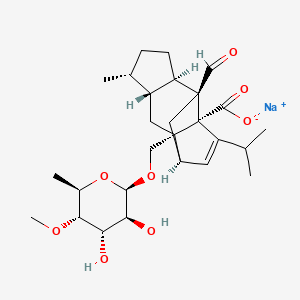
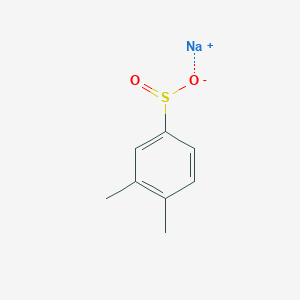
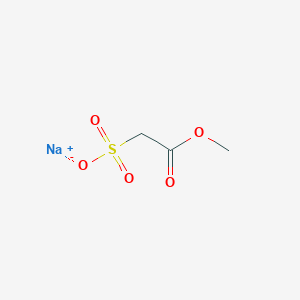
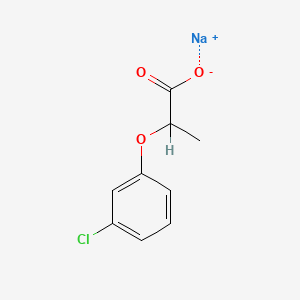
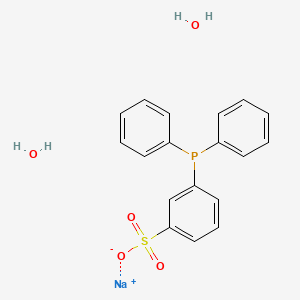

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)